Cas no 957481-53-7 (4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole)
4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Nitro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazole
- 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole
- 4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
- SCHEMBL21523690
- MFCD02029352
- STK349679
- AKOS015922629
- 957481-53-7
- AKOS000310695
- RCZDEVSTDAZWRO-UHFFFAOYSA-N
- EN300-229745
- 4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
- 4-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole
- 4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
- 4-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
-
- MDL: MFCD02029352
- Inchi: 1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(5-15-16)17(18)19/h1-5,7H,6H2
- InChI Key: RCZDEVSTDAZWRO-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CN1C=C(C=N1)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 271.05686099Da
- Monoisotopic Mass: 271.05686099Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025752-1g |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole |
957481-53-7 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 025752-5g |
4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole |
957481-53-7 | 5g |
£591.00 | 2022-03-01 | ||
| Chemenu | CM332493-1g |
4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1h-pyrazole |
957481-53-7 | 95%+ | 1g |
$415 | 2024-07-18 | |
| abcr | AB422790-250 mg |
4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB422790-500 mg |
4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB422790-1 g |
4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 1g |
€309.00 | 2022-03-02 | ||
| abcr | AB422790-5 g |
4-Nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 5g |
€752.70 | 2022-03-02 | ||
| Enamine | EN300-229745-1g |
4-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 1g |
$284.0 | 2023-09-15 | ||
| Enamine | EN300-229745-5g |
4-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 5g |
$825.0 | 2023-09-15 | ||
| Enamine | EN300-229745-10g |
4-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957481-53-7 | 10g |
$1224.0 | 2023-09-15 |
4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Suppliers
4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole
Comprehensive Overview of 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole (CAS No. 957481-53-7)
4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole (CAS No. 957481-53-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique nitro and trifluoromethyl functional groups, exhibits properties that make it valuable for research and industrial applications. Its molecular structure combines a pyrazole ring with a 3-(trifluoromethyl)phenylmethyl substituent, offering a versatile scaffold for further chemical modifications.
In recent years, the demand for fluorinated compounds like 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole has surged due to their enhanced stability, bioavailability, and metabolic resistance. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated molecules often improve pharmacokinetic profiles. The nitro group in this compound also opens avenues for catalytic reduction and other synthetic transformations, making it a key intermediate in organic synthesis.
The compound's CAS No. 957481-53-7 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and molecular design. Its structural features align with trends in fragment-based drug discovery, a hot topic in pharmaceutical research. Additionally, the trifluoromethyl group is a recurring motif in agrochemicals and electronic materials, further broadening its utility.
From a synthetic perspective, 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole can be prepared via N-alkylation of pyrazole derivatives, followed by nitration. This two-step process highlights the compound's accessibility for large-scale production. Its stability under various conditions makes it suitable for storage and transport, addressing logistical challenges in the chemical supply chain.
Environmental and safety considerations are paramount when handling nitro-containing compounds. While 957481-53-7 is not classified as hazardous under standard regulations, proper laboratory practices should be followed to minimize risks. The compound's low toxicity profile and biodegradability are often highlighted in sustainability-focused research, aligning with the growing emphasis on green chemistry.
In the context of AI-driven drug discovery, 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole serves as a valuable data point for machine learning models predicting molecular properties. Its structural complexity and functional diversity make it an ideal candidate for cheminformatics studies. Researchers frequently query its spectroscopic data and crystal structure, underscoring its role in advancing computational chemistry.
The compound's applications extend beyond pharmaceuticals. In material science, its electron-withdrawing groups contribute to the development of organic semiconductors and photovoltaic materials. The trifluoromethylphenyl moiety enhances thermal stability, a critical factor for high-performance polymers. These attributes position 957481-53-7 as a multifunctional building block in cutting-edge technologies.
Market trends indicate rising interest in custom synthesis of 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole, driven by demand from contract research organizations (CROs) and academic labs. Suppliers often highlight its purity and batch consistency, which are crucial for reproducible results. The compound's patent landscape is also evolving, with new filings exploring its derivatives for niche applications.
In summary, 4-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole (CAS No. 957481-53-7) is a versatile and scientifically significant compound. Its unique structure and functional groups enable diverse applications in drug development, material science, and computational chemistry. As research continues to uncover its potential, this compound remains a focal point for innovation across multiple disciplines.
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